![molecular formula C25H21N5O2 B2388151 5-oxo-3-phenyl-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031624-46-0](/img/structure/B2388151.png)
5-oxo-3-phenyl-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
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Description
The compound “5-oxo-3-phenyl-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” is a complex organic molecule. It is a derivative of the quinazoline family, which are purine analogues . Quinazoline derivatives have attracted wide pharmaceutical interest due to their beneficial properties as antimetabolites in purine biochemical reactions .
Synthesis Analysis
The synthesis of similar compounds involves an atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) . This process has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine using cyclohexane, cyclohexene, and norbornene β-amino amides .Molecular Structure Analysis
The molecular structure of such compounds is determined by 1D and 2D NMR spectroscopy and X-ray crystallography . The reaction can also be performed using enantiomeric starting materials leading to enantiomeric quinazolinotriazolobenzodiazepine with an ee of 95% .Chemical Reactions Analysis
Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . This review summarizes the recent advances in the synthesis and biological activities investigations of quinazoline derivatives .Scientific Research Applications
Synthesis and Chemical Transformations
Research in the field of heterocyclic chemistry often focuses on the synthesis and chemical transformations of quinazoline derivatives, including triazoloquinazolines. These compounds are synthesized through various methods, including reactions of anthranilamide with isocyanates, leading to the formation of oxazolo and oxazino quinazolines (Chern et al., 1988). Such studies lay the groundwork for the synthesis of more complex derivatives like 5-oxo-3-phenyl-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide.
Biological Activity
Derivatives of triazoloquinazoline, such as those related to adenosine antagonist CGS15943, have been explored for their selectivity for the human A3 receptor subtype (Kim, Ji, & Jacobson, 1996). These findings highlight the potential of triazoloquinazoline derivatives in therapeutic applications, particularly in targeting specific receptor subtypes.
Antimicrobial and Antineurotic Properties
Novel synthesis approaches have led to the discovery of triazoloquinazoline derivatives with potential antimicrobial activities and applications in treating neurological conditions. For example, a study on the synthesis and computer prediction of the biological activity of triazoloquinazoline derivatives identified compounds with potential antineurotic activity, highlighting their prospective use in treating male reproductive and erectile dysfunction (Danylchenko, Drushlyak, & Kovalenko, 2016).
Antimicrobial Agents
Research into novel 1H-1,2,3-triazole-4-carboxamides and triazolo[1,5-a]quinazoline derivatives has demonstrated moderate to good antimicrobial activities against various pathogens, indicating the potential of these compounds as antimicrobial agents (Pokhodylo et al., 2021).
properties
IUPAC Name |
5-oxo-3-phenyl-N-(3-phenylpropyl)-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2/c31-24(26-15-7-10-17-8-3-1-4-9-17)19-13-14-20-21(16-19)30-23(27-25(20)32)22(28-29-30)18-11-5-2-6-12-18/h1-6,8-9,11-14,16,29H,7,10,15H2,(H,26,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPSUJFRDHHIOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-3-phenyl-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide |
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